

Introduction: The Strategic Value of a Halogenated Heterocycle

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodo-5-methyl-1,3-thiazole**

Cat. No.: **B3157214**

[Get Quote](#)

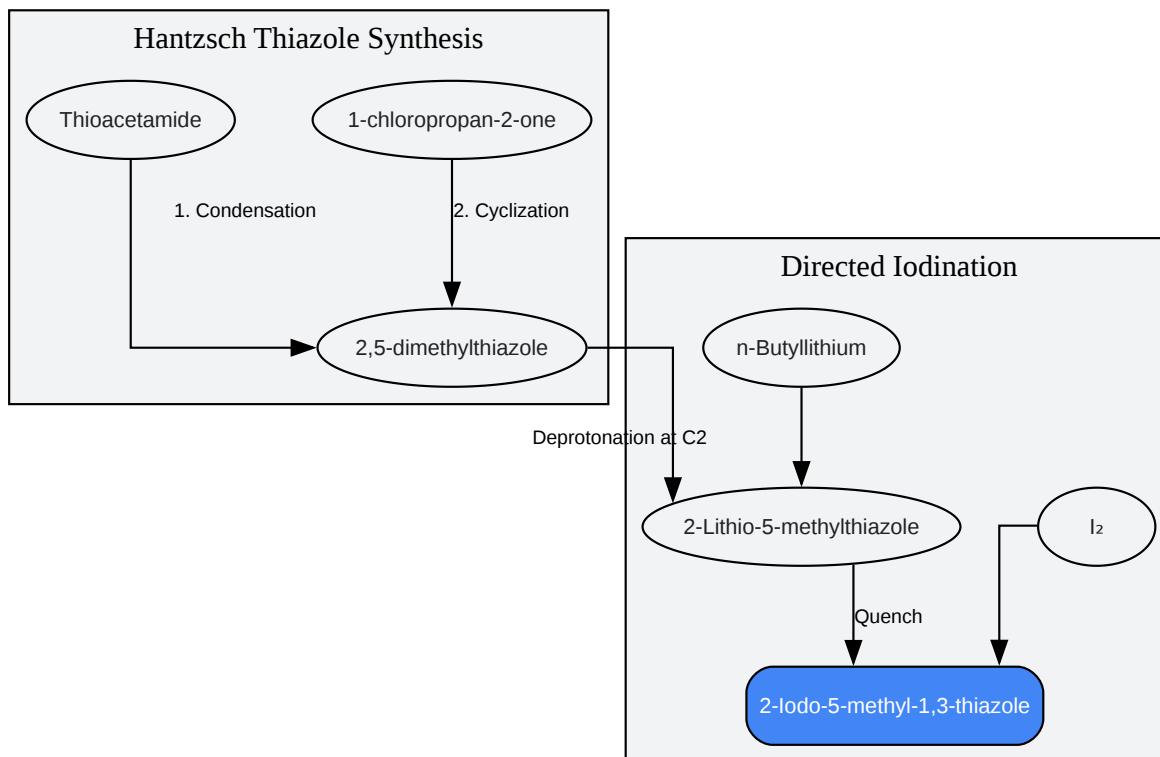
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. **2-Iodo-5-methyl-1,3-thiazole** (CAS No. 847547-16-4) has emerged as a highly valuable heterocyclic intermediate.^[1] Its structure, which combines the biologically significant thiazole ring with a reactive iodine atom at the 2-position, renders it a versatile synthon for constructing complex molecular architectures.^[1] The thiazole moiety is a cornerstone in numerous pharmacologically active agents, valued for its ability to engage in hydrogen bonding and its relative metabolic stability.^{[2][3]} The presence of the iodo-substituent provides a predictable and efficient handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

This guide offers a comprehensive technical overview of **2-Iodo-5-methyl-1,3-thiazole**, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, providing field-proven insights into its application and handling.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. The stability, solubility, and spectral characteristics of **2-Iodo-5-methyl-1,3-thiazole** dictate its handling, reaction conditions, and analytical monitoring. The product is chemically stable under standard ambient conditions at room temperature.

Property	Value	Source
CAS Number	847547-16-4	[4] [5]
Molecular Formula	C ₄ H ₄ INS	[1] [4]
Molecular Weight	225.05 g/mol	[1] [5]
Appearance	Solid	[6]
Purity	Typically >95%	[1] [5]
Storage Conditions	Store at 0°C, tightly closed, in a dry and well-ventilated place.	[1]
InChI	InChI=1S/C4H4INS/c1-3-2-6-4(5)7-3/h2H,1H3	[4] [6]
InChIKey	HUSIZGWEEAVFKT-UHFFFAOYSA-N	[4] [6]
Canonical SMILES	CC1=CN=C(S1)I	[4]


Spectroscopic Signature: While specific spectral data for this exact compound is not publicly aggregated, its structure allows for predictable NMR signatures.

- ¹H NMR: One would expect two signals in the aromatic region corresponding to the C4-H proton and a singlet for the C5-methyl group protons. The chemical shift of the C4-H proton would be influenced by the adjacent sulfur and nitrogen atoms.
- ¹³C NMR: The spectrum should reveal four distinct carbon signals. The C2 carbon, bonded to iodine, would exhibit a characteristic chemical shift, typically at a lower field compared to other carbons in the ring.[\[7\]](#) The C4, C5, and methyl carbons would also have unique resonances.[\[7\]](#)

Synthesis Pathway: A Plausible Approach

While commercially available, understanding the synthesis of **2-Iodo-5-methyl-1,3-thiazole** provides context for potential impurities and scalability. A common route to the core thiazole

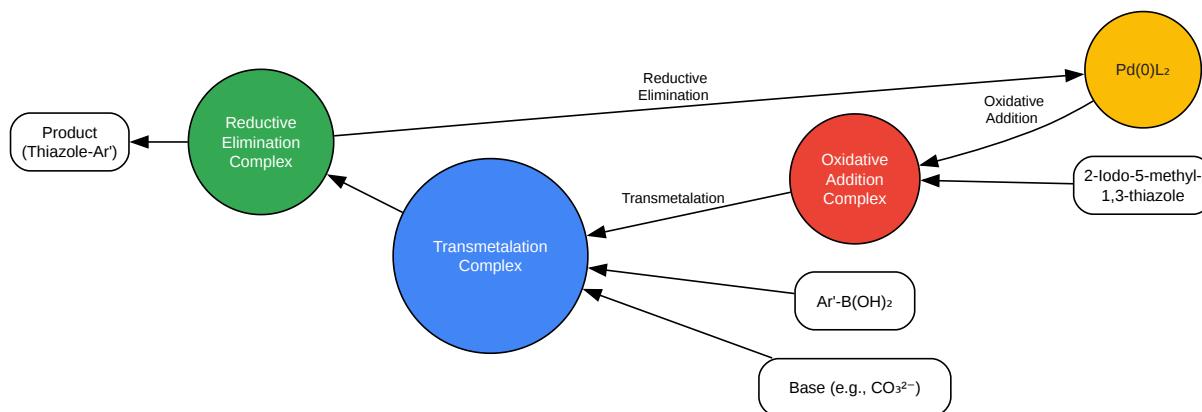
structure is the Hantzsch thiazole synthesis.[8] A subsequent iodination step would then be required.

[Click to download full resolution via product page](#)

Caption: Plausible two-stage synthesis of **2-Iodo-5-methyl-1,3-thiazole**.

The C2 proton of thiazoles is the most acidic, allowing for regioselective deprotonation with a strong base like n-butyllithium, followed by quenching with an electrophilic iodine source to install the iodine atom specifically at the 2-position.[2]

Chemical Reactivity: The Cross-Coupling Hub


The synthetic utility of **2-Iodo-5-methyl-1,3-thiazole** is dominated by the reactivity of the C-I bond. The electron-deficient nature of the thiazole ring and the excellent leaving group ability of

iodide make this position highly susceptible to transition-metal-catalyzed cross-coupling reactions.[9]

Suzuki-Miyaura Coupling

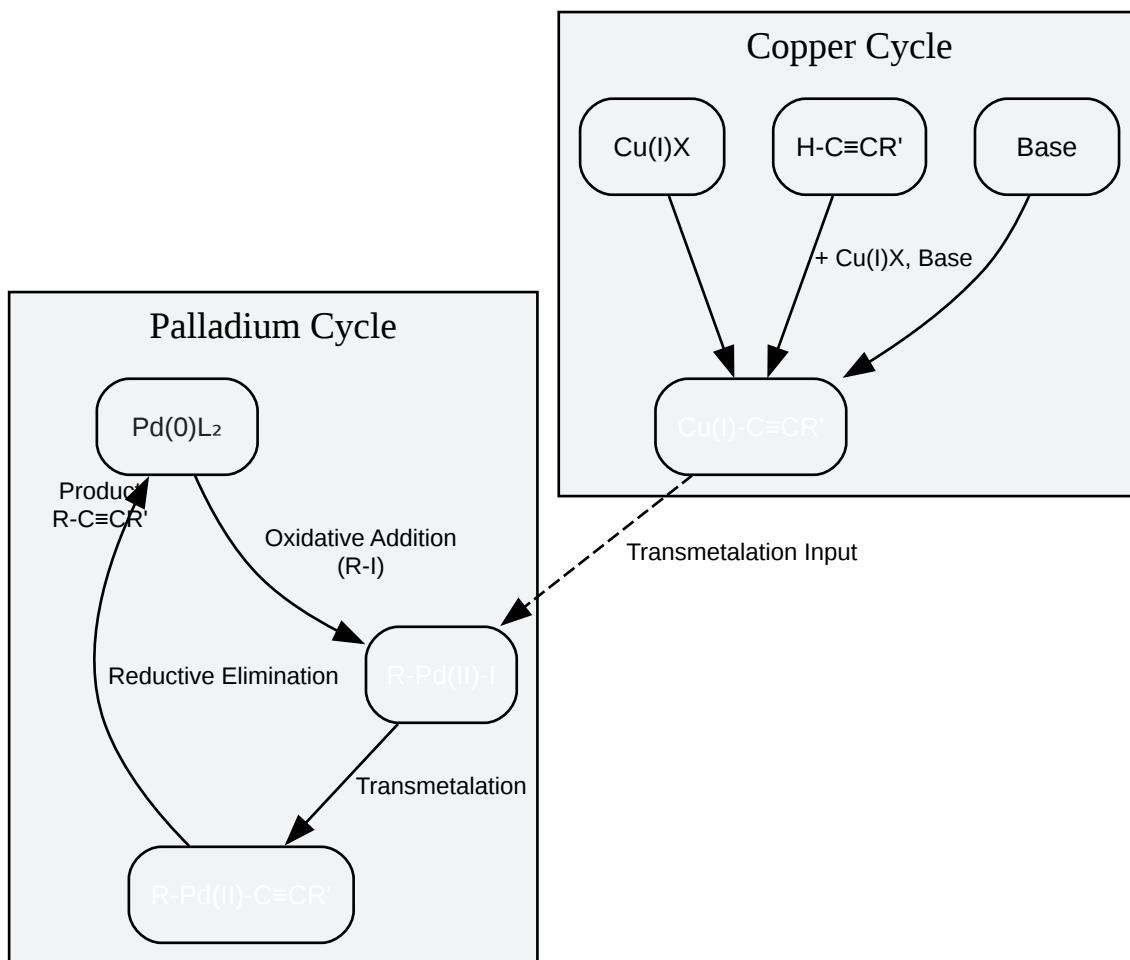
This reaction is a cornerstone of modern C-C bond formation, linking the thiazole core to various aryl or vinyl groups using a palladium catalyst and a boronic acid or ester.[10]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical for achieving high yields. $\text{Pd}(\text{PPh}_3)_4$ or a combination of a $\text{Pd}(\text{II})$ precursor like $\text{Pd}(\text{OAc})_2$ with phosphine ligands are commonly employed.[11] The base (e.g., K_2CO_3 , Cs_2CO_3) is essential for the transmetalation step, activating the boronic acid.[10]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling


- **System Preparation:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Iodo-5-methyl-1,3-thiazole** (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).[10]

- Catalyst Addition: Add the palladium catalyst, for example, $\text{Pd}(\text{PPh}_3)_4$ (0.05 mmol, 5 mol%).
- Solvent Addition: Add a suitable solvent system, such as a 1:1 mixture of N,N-Dimethylformamide (DMF) and water (6 mL).[10]
- Reaction Execution: Stir the resulting mixture at 80 °C.[10] Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-12 hours.
- Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate). [10]
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aryl-5-methyl-1,3-thiazole.[10]

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bond, coupling the thiazole with a terminal alkyne. This reaction is invaluable for creating rigid, linear extensions from the heterocyclic core. It typically employs a dual-catalyst system of palladium and copper(I).[9][12]

Mechanistic Rationale: The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination.[13] The unique copper co-catalyst activates the alkyne, forming a copper acetylide intermediate which then participates in the transmetalation step with the palladium complex.[13][14] An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as a solvent.[12]

[Click to download full resolution via product page](#)

Caption: Interlocking catalytic cycles of the Sonogashira coupling.

Field-Proven Experimental Protocol: Sonogashira Coupling

- System Preparation: In a sealed tube under an inert atmosphere, dissolve **2-*Iodo-5-methyl-1,3-thiazole*** (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%) and the copper co-catalyst (e.g., CuI , 1-5 mol%).
- Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

- Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Other Key Reactions

- Heck Reaction: This involves the palladium-catalyzed reaction of **2-Iodo-5-methyl-1,3-thiazole** with an alkene to form a substituted alkene, providing another route for C-C bond formation.[15][16] The reaction mechanism also involves an oxidative addition-reductive elimination cycle, with key steps being migratory insertion of the olefin and subsequent beta-hydride elimination.[16]
- Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling for iodoarenes, SNAr is a theoretical possibility.[17] The reaction requires a strong nucleophile and is facilitated by the electron-withdrawing nature of the thiazole ring. The generally accepted mechanism proceeds via a two-step addition-elimination sequence through a Meisenheimer complex.[17][18] However, for good leaving groups like iodine, the reaction may be concerted.[17]

Safety and Handling

As a halogenated organic compound, **2-Iodo-5-methyl-1,3-thiazole** requires careful handling in a laboratory setting.

- Hazard Identification:
 - Causes skin irritation (H315).
 - Causes serious eye irritation (H319).
 - May cause respiratory irritation (H335).
- Precautionary Measures:
 - Use only outdoors or in a well-ventilated area.

- Wear protective gloves, eye protection, and face protection.
- Avoid breathing dust, fumes, or vapors.
- Wash skin thoroughly after handling.

- First Aid:
 - If on skin: Wash with plenty of soap and water.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Conclusion

2-Iodo-5-methyl-1,3-thiazole is a quintessential example of a modern synthetic building block. Its well-defined physicochemical properties and, most importantly, the predictable reactivity of its carbon-iodine bond make it an indispensable tool for medicinal chemists and organic scientists. Its proficiency in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings allows for the direct and efficient introduction of the valuable 5-methylthiazole scaffold into a diverse range of molecular targets. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will continue to enable innovation in the synthesis of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2-Iodo-5-methyl-1,3-thiazole - CAS:847547-16-4 - 阿镁生物 [amaybio.com]
- 6. 2-Iodo-5-methyl-1,3-thiazole | CymitQuimica [cymitquimica.com]
- 7. 13C nmr spectrum of 2-iodo-2-methylpropane (CH₃)₃Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Halogenated Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3157214#2-iodo-5-methyl-1-3-thiazole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com